NNC45-0781
Description
Contextualization of NNC45-0781 within Selective Estrogen Receptor Modulator (SERM) Research
Selective Estrogen Receptor Modulators (SERMs) represent a diverse category of nonsteroidal compounds designed to interact with estrogen receptors (ERs). Unlike endogenous estrogens, which act as full agonists, SERMs possess the unique capacity to exhibit either agonistic or antagonistic activity depending on the specific target gene and tissue context. This differential activity is a cornerstone of SERM pharmacology, allowing for beneficial estrogenic effects in desired tissues while minimizing or avoiding undesirable actions in others nucleos.com. The pharmacological advantage of SERMs lies in this mixed agonism/antagonism profile, which enables them to elicit therapeutic benefits in target tissues while mitigating potential adverse, off-target effects nucleos.com. This tissue-specific modulation is attributed to factors such as the differential expression of ER subtypes (ERα and ERβ), the varying expression of co-regulatory proteins, and the distinct conformational changes induced in the ER by the binding of different ligands nucleos.com. This compound is characterized as a tissue-selective estrogen partial-agonist, aligning it firmly within this class of compounds nih.govctdbase.org.
Historical Perspectives on the Development of this compound
This compound emerged from research efforts focused on developing novel cis-3,4-diaryl-hydroxychromanes as high-affinity partial agonists for the estrogen receptor sigmaaldrich.comnih.govrssing.com. The compound's chemical identity is (-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane sigmaaldrich.comnih.govrssing.com. Its development was undertaken by Novo Nordisk, a pharmaceutical company, indicating its origin from a structured drug discovery program rssing.com. The synthesis and initial in vitro pharmacological evaluation of this compound, alongside a thorough in vivo profiling, were reported in a seminal publication by Bury et al. in Bioorganic & Medicinal Chemistry in 2002 nih.govctdbase.orgsigmaaldrich.comrssing.com. The synthetic pathway involved several key steps, including the preparation of a coumarin (B35378) intermediate, followed by reduction, hydrogenation, O-alkylation with 1-(2-chloroethyl)pyrrolidine, and subsequent resolution to isolate the desired (-)-enantiomer rssing.com. While this compound was considered a promising candidate for the prevention of post-menopausal osteoporosis and other health issues linked to estrogen loss, its further development was subject to evaluation by Novo Nordisk A/S, and it was ultimately not marketed sigmaaldrich.comnih.govrssing.comwikipedia.orgwikipedia-on-ipfs.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-phenyl-4-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c29-22-10-13-24-26(18-22)31-19-25(20-6-2-1-3-7-20)27(24)21-8-11-23(12-9-21)30-17-16-28-14-4-5-15-28/h1-3,6-13,18,25,27,29H,4-5,14-17,19H2/t25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVZKAOFFCUDLI-XNMGPUDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(COC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](COC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207277-66-5 | |
| Record name | NNC-45-0781 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207277665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NNC-45-0781 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV9183IAY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Nnc45 0781 at the Molecular Level
Ligand-Receptor Interactions
NNC45-0781 is a nonsteroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for estrogen receptors. Its interaction with these receptors is a critical determinant of its biological activity.
Estrogen Receptor Binding Affinity of this compound
This compound, identified as the levorotatory enantiomer (-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane, demonstrates a high binding affinity for the estrogen receptor alpha (ERα). ethernet.edu.et In competitive binding assays against [³H]17β-estradiol, this compound exhibits a relative binding affinity (RBA) of 19% when compared to 17β-estradiol (RBA = 100%).
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity
| Compound | Relative Binding Affinity (%) vs. 17β-estradiol |
|---|---|
| This compound | 19 |
| 17β-estradiol | 100 |
Characterization of this compound as a Partial Estrogen Receptor Agonist
This compound is characterized as a tissue-selective partial agonist for the estrogen receptor. medchemexpress.comresearchgate.net Its activity profile indicates that it can elicit estrogenic effects in a tissue-dependent manner. In vivo studies have demonstrated its promise as a tissue-selective estrogen agonist. medchemexpress.com For instance, in ovariectomized rat models, administration of this compound resulted in a significant reduction of total serum cholesterol levels compared to vehicle-treated groups, showcasing its agonist activity in this context. medchemexpress.comchemicalbook.com
Cellular and Subcellular Mechanisms
The interaction of this compound with estrogen receptors initiates a cascade of cellular events, most notably the modulation of gene expression. This regulation is central to its mechanism of action.
Modulation of Gene Expression by this compound
Research has explored the ability of this compound to regulate the messenger RNA (mRNA) levels of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in various brain regions of ovariectomized rats. These studies provide insight into the compound's region-specific effects on gene expression.
Studies comparing the effects of this compound to 17β-estradiol (E2) and other SERMs revealed a distinct pattern of ERα mRNA regulation. In these investigations, this compound did not produce any significant effects on the mRNA levels of ERα in either the midbrain or the amygdala of the rats. This is in contrast to E2, which significantly decreased ERα mRNA levels in the midbrain. In the hypothalamus, while E2 and another SERM, NNC 45-0320, caused a significant decrease in ERα mRNA, the effect of this compound was not found to be significant.
Table 2: Effect of this compound on Estrogen Receptor Alpha (ERα) mRNA Levels in Ovariectomized Rat Brain
| Brain Region | Effect of this compound on ERα mRNA Levels |
|---|---|
| Midbrain | No significant effect |
| Amygdala | No significant effect |
| Hypothalamus | No significant effect |
The investigation into the effects of this compound on ERβ mRNA levels also showed region-specific outcomes. In the midbrain, while E2 treatment led to a significant decrease in ERβ transcripts, the effect of this compound was not significant. Similarly, in the amygdala and the hypothalamus, this compound did not produce a significant change in ERβ mRNA levels. This is in contrast to other SERMs like raloxifene, which increased ERβ mRNA in the amygdala, and tamoxifen, which increased its levels in the hypothalamus.
Table 3: Effect of this compound on Estrogen Receptor Beta (ERβ) mRNA Levels in Ovariectomized Rat Brain
| Brain Region | Effect of this compound on ERβ mRNA Levels |
|---|---|
| Midbrain | No significant effect |
| Amygdala | No significant effect |
| Hypothalamus | No significant effect |
Downstream Signaling Pathways and Cellular Responses Induced by this compound
Further investigation into the origins of the compound name "this compound" may be necessary to locate any relevant information, should it become publicly available in the future.
Preclinical Pharmacological Profiling of Nnc45 0781 in Animal Models
Skeletal System Research
Research on NNC45-0781 in Osteoporosis Prevention Models
This compound has been explored for its potential in the prevention of postmenopausal osteoporosis sigmaaldrich.comuni.lu. Studies indicate that this compound, alongside NNC 45-0320, demonstrates bone-preventing properties nih.gov. While these findings suggest a role for this compound in maintaining bone health, detailed specific preclinical profiling data or comprehensive data tables focusing solely on this compound within osteoporosis prevention models were not explicitly detailed in the provided research snippets.
Central Nervous System (CNS) Investigations
Investigations into the central nervous system effects of this compound have included a comparative analysis with other selective estrogen receptor modulators (SERMs) and 17β-estradiol (E2) in ovariectomized (OVX) rats. The research aimed to understand their ability to regulate mRNA levels of estrogen receptor (ER)α, ERβ, 5-HT1A receptor, and 5-HT reuptake transporter (SERT) in key brain regions sigmaaldrich.comnih.gov.
The study involved administering E2 (0.1 mg/kg) or one of the SERMs (5 mg/kg) subcutaneously once daily for seven days to OVX rats. mRNA levels were subsequently determined by ribonuclease protection assay (RPA) sigmaaldrich.comnih.gov.
In the midbrain, 17β-estradiol (E2) treatment significantly decreased mRNA levels for ERα, ERβ, and SERT sigmaaldrich.comnih.gov. For this compound, specific effects on ERα and ERβ mRNA in the midbrain were not explicitly detailed in the provided research snippets. However, it was observed that none of the SERMs investigated in this comparative study, including this compound, had significant effects on 5-HT1A or SERT mRNA expression in the brain areas examined uni.lu.
In the amygdala, E2 had no effect on ERβ mRNA levels sigmaaldrich.com. Raloxifene was found to increase ERβ mRNA levels, while NNC 45-0320 decreased them sigmaaldrich.comnih.gov. Similar to the midbrain, specific effects of this compound on ERα and ERβ mRNA in the amygdala were not explicitly detailed in the provided snippets. This compound did not exhibit significant effects on 5-HT1A or SERT mRNA expression in the amygdala uni.lu.
Within the hypothalamus, E2 treatment significantly decreased ERα mRNA levels but had no effect on ERβ mRNA sigmaaldrich.comnih.gov. Tamoxifen was shown to increase ERβ mRNA levels, and NNC 45-0320 decreased ERα mRNA levels in this region sigmaaldrich.comnih.gov. The specific effects of this compound on ERα and ERβ mRNA in the hypothalamus were not explicitly detailed in the provided snippets. Consistent with other brain regions, this compound did not have significant effects on 5-HT1A or SERT mRNA expression in the hypothalamus uni.lu.
The following table summarizes the observed effects on mRNA expression in various brain regions for the compounds studied:
| Compound | Brain Region | ERα mRNA Effect | ERβ mRNA Effect | 5-HT1A Receptor mRNA Effect | SERT mRNA Effect |
| 17β-Estradiol (E2) | Midbrain | Decreased sigmaaldrich.comnih.gov | Decreased sigmaaldrich.comnih.gov | Not detailed | Decreased sigmaaldrich.comnih.gov |
| Amygdala | Not detailed | No effect sigmaaldrich.com | Not detailed | Not detailed | |
| Hypothalamus | Decreased sigmaaldrich.comnih.gov | No effect sigmaaldrich.com | Not detailed | Not detailed | |
| Tamoxifen | Hypothalamus | Not detailed | Increased sigmaaldrich.comnih.gov | Not detailed | Not detailed |
| Raloxifene | Amygdala | Not detailed | Increased sigmaaldrich.comnih.gov | Not detailed | Not detailed |
| NNC 45-0320 | Hypothalamus | Decreased sigmaaldrich.comnih.gov | Not detailed | Not detailed | Not detailed |
| Amygdala | Not detailed | Decreased sigmaaldrich.comnih.gov | Not detailed | Not detailed | |
| This compound | All Regions | Specific effects not detailed in snippets | Specific effects not detailed in snippets | No significant effect uni.lu | No significant effect uni.lu |
| Levormeloxifene (B1675178) | All Regions | Specific effects not detailed in snippets | Specific effects not detailed in snippets | No significant effect uni.lu | No significant effect uni.lu |
| NNC 45-1506 | All Regions | Specific effects not detailed in snippets | Specific effects not detailed in snippets | No significant effect uni.lu | No significant effect uni.lu |
The comparative analysis of this compound with other SERMs and E2 revealed that SERMs are not full estrogen receptor agonists in the brain. Instead, their agonist/antagonist profiles can vary across different brain areas, suggesting the potential for developing new SERMs with selective functions tailored for specific brain regions sigmaaldrich.comnih.gov.
All SERM compounds included in the study, this compound among them, demonstrated an effect similar to E2 on body weight in OVX rats, leading to a cessation of weight gain sigmaaldrich.com. This indicates a shared pharmacological property among these compounds in influencing body weight regulation in this animal model. Furthermore, this compound, along with other SERMs in the study (tamoxifen, raloxifene, levormeloxifene, NNC 45-0320, NNC 45-1506), did not produce significant effects on the mRNA expression of the 5-HT1A receptor or the 5-HT reuptake transporter (SERT) in the investigated brain areas uni.lu. This contrasts with the selective effects observed for tamoxifen, raloxifene, and NNC 45-0320 on ERα and ERβ mRNA levels in specific brain regions, highlighting the diverse pharmacological profiles within the SERM class sigmaaldrich.comnih.gov.
Metabolic Regulation Studies
Influence of this compound on Serum Cholesterol Levels in Ovariectomized Models
Preclinical pharmacological profiling of this compound has included an assessment of its effects on metabolic parameters, particularly serum cholesterol levels, in ovariectomized (OVX) rat models. Ovariectomy in rats is a widely utilized animal model to simulate the estrogen-deficient state observed in postmenopausal women, which is often associated with adverse changes in lipid profiles, including increased serum cholesterol.
Studies evaluating the activity of orally administered this compound in ovariectomized Sprague-Dawley rats demonstrated a significant influence on total serum cholesterol. In these investigations, the vehicle-treated ovariectomized control group exhibited a significant increase in total serum cholesterol compared to sham-operated animals. Administration of this compound at doses of 10 nmol/g or higher resulted in significantly lower levels of total serum cholesterol when compared to the vehicle-treated ovariectomized group. The doses of this compound evaluated for this effect included 1, 10, 50, and 100 nmol/g. These findings suggest that this compound possesses cholesterol-lowering properties in an estrogen-deficient animal model.
Summary of this compound's Influence on Serum Cholesterol in Ovariectomized Rats
| Treatment Group | Dose (nmol/g) | Effect on Total Serum Cholesterol (vs. Vehicle-Treated OVX) |
| Sham-operated Control | N/A | Significantly lower than Vehicle-Treated OVX |
| Ovariectomized + Vehicle | N/A | Significantly increased vs. Sham-operated Control |
| Ovariectomized + this compound | 1 | Not explicitly stated as significant reduction |
| Ovariectomized + this compound | 10 | Significantly lower |
| Ovariectomized + this compound | 50 | Significantly lower |
| Ovariectomized + this compound | 100 | Significantly lower |
Advanced Research Methodologies and Techniques Applied to Nnc45 0781 Studies
In Vitro Pharmacological Assay Development and Application for NNC45-0781
In vitro pharmacological assays are fundamental in the initial characterization of novel compounds like this compound, providing insights into their biological activities and potential therapeutic applications. ontosight.ainih.govpistoiaalliance.org The syntheses and in vitro pharmacological evaluation of various cis-3,4-diaryl-hydroxy-chromanes, including this compound, have been reported. patsnap.comnewdrugapprovals.orgscispace.com These assays are crucial for understanding the compound's interaction with biological targets and its intrinsic activity before proceeding to more complex in vivo studies.
In Vivo Animal Model Systems for Efficacy Evaluation of this compound
In vivo animal models are indispensable tools for advancing the understanding of disease mechanisms and evaluating the efficacy of potential therapeutic agents. scantox.com While not a legal requirement for FDA approval in all cases, these models remain valuable for determining the efficacy and safety profiles of drug candidates. transcurebioservices.com this compound has undergone thorough in vivo profiling to assess its tissue-selective estrogen partial-agonist properties. patsnap.comnewdrugapprovals.orgmedchemexpress.com
Ovariectomized Rodent Models
The ovariectomized (OVX) rodent model, particularly in rats, is a widely used and validated experimental system for investigating estrogen deficiency-induced bone loss, which closely mimics postmenopausal osteoporosis in humans. karger.comwikipedia.orgnih.gov This model exhibits key clinical features of human postmenopausal bone loss, including an increased rate of bone turnover where resorption outpaces formation, an initial rapid phase of bone loss followed by a slower phase, and a greater loss of cancellous bone compared to cortical bone. wikipedia.org
Studies utilizing female Sprague-Dawley rats, typically 12 weeks of age and weighing approximately 250g, have been instrumental in evaluating this compound. medchemexpress.com Research has demonstrated that this compound is effective in preventing bone loss in ovariectomized rats. karger.comtandfonline.com Furthermore, this compound inhibited the acceleration of cartilage and bone turnover induced by ovariectomy and significantly suppressed cartilage damage in these rat models. nih.govnih.gov Beyond bone effects, this compound, at doses of 10 nmol/g or higher, significantly reduced total serum cholesterol levels in ovariectomized rats compared to vehicle-treated groups. medchemexpress.com
Comparative Animal Studies with Reference SERM Compounds
To understand the specific tissue-selective profile of this compound, comparative studies have been conducted against established Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, raloxifene, and levormeloxifene (B1675178), as well as the endogenous estrogen 17β-estradiol (E2). karger.compatsnap.comnih.gov
In one notable study, this compound was compared to these compounds and E2 in ovariectomized rats to assess their ability to regulate messenger RNA (mRNA) levels of estrogen receptor (ER)α, ERβ, 5-HT1A receptor, and 5-HT reuptake transporter (SERT) in specific brain regions, including the midbrain, amygdala, and hypothalamus. karger.compatsnap.comnih.gov All tested SERM compounds, including this compound, demonstrated effects on body weight similar to E2, leading to a cessation of weight gain in treated animals compared to control groups that received only vehicle injections. karger.com
The following table summarizes key findings from comparative studies involving this compound and other SERMs in ovariectomized rats, focusing on their effects on mRNA levels in specific brain regions and bone health.
| Compound | Effect on ERα mRNA (Midbrain) | Effect on ERβ mRNA (Midbrain) | Effect on SERT mRNA (Midbrain) | Effect on ERα mRNA (Hypothalamus) | Effect on ERβ mRNA (Hypothalamus) | Effect on ERβ mRNA (Amygdala) | Effect on Bone Loss (OVX Rats) | Effect on Body Weight (OVX Rats) |
| 17β-Estradiol (E2) | Decreased karger.comnih.gov | Decreased karger.comnih.gov | Decreased karger.comnih.gov | Decreased karger.comnih.gov | Not specified | Not specified | Prevented karger.com | Cessation of weight gain karger.com |
| Tamoxifen | Not specified | Not specified | Not specified | Not specified | Increased karger.comnih.gov | Not specified | Similar to E2 wikipedia.org | Cessation of weight gain karger.com |
| Raloxifene | Not specified | Not specified | Not specified | Not specified | Not specified | Increased karger.comnih.gov | Similar to E2 wikipedia.org | Cessation of weight gain karger.com |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Prevented karger.com | Cessation of weight gain karger.com |
| NNC45-0320 | Not specified | Not specified | Not specified | Decreased karger.comnih.gov | Decreased karger.comnih.gov | Not specified | Prevented karger.com | Cessation of weight gain karger.com |
Molecular Biology Techniques for Gene Expression Analysis
Gene expression profiling is a molecular biology technique used to measure the activity of thousands of genes simultaneously, providing a comprehensive view of cellular function and how cells respond to various treatments. wikipedia.orggenome.govnumberanalytics.com This process involves the transcription of genetic information from DNA into messenger RNA (mRNA). genome.govnumberanalytics.com Various transcriptomic technologies, such as RNA sequencing (RNA-Seq) and microarrays, are employed to generate the necessary data for gene expression analysis. wikipedia.orgnumberanalytics.com
Ribonuclease Protection Assay (RPA)
The Ribonuclease Protection Assay (RPA) is a highly specific, sensitive, and quantitative method for the detection, mapping, and precise quantification of specific mRNA molecules. mds-usa.comnih.gov RPA offers advantages over other techniques, being at least 10-fold more sensitive than Northern blot analysis and more accurate and direct than RT-PCR for mRNA quantification. mds-usa.com Beyond quantification, RPA can also provide detailed information such as transcription start sites and intron-exon junctions. mds-usa.com
In studies involving this compound, RPA has been a key technique for analyzing gene expression. For instance, it was utilized to determine the mRNA levels of estrogen receptor (ER)α, ERβ, 5-HT1A receptor, and serotonin (B10506) reuptake transporter (SERT) in the midbrain, amygdala, and hypothalamus of ovariectomized rats treated with this compound and other SERMs. karger.compatsnap.comnih.gov Tissue samples for these analyses were typically collected 24 hours following the final compound injection. karger.compatsnap.comnih.gov
Quantitative and Imaging Techniques for Tissue Analysis
Quantitative and imaging techniques are essential for assessing the structural and compositional changes in tissues following pharmacological interventions. In the context of this compound studies, particularly those focused on its effects on bone and cartilage, several methods have been applied:
Peripheral Quantitative Computed Tomography (pQCT) and Histomorphometry: These techniques have been employed to evaluate bone mineral density (BMD) and assess the prevention of bone loss in ovariectomized rat models treated with this compound. karger.com
Histological Analysis: Articular cartilage has been subjected to histological analysis to quantify and characterize cartilage damage, especially in OVX rat models. nih.gov
Biochemical Markers: Immunoassays measuring specific biomarkers have been used to assess tissue turnover. For instance, collagen type II degradation products (CTX-II) in urine were used to measure cartilage turnover, while bone collagen type I fragments (CTX-I) in serum were quantified to assess bone resorption. nih.gov
In Vivo Micro-Computed Tomography (micro-CT): The OVX rat model offers the advantage of enabling in vivo micro-CT analyses, allowing for longitudinal, non-invasive assessment of skeletal changes. wikipedia.org
These diverse methodologies collectively provide a comprehensive understanding of this compound's pharmacological actions across various tissues and at different biological levels.
Peripheral Quantitative Computed Tomography (pQCT)
Peripheral Quantitative Computed Tomography (pQCT) is a non-invasive, three-dimensional imaging technique utilized for the comprehensive assessment of bone structure, composition, and geometry, primarily in the peripheral skeleton such as the radius and tibia. rssing.comsigmaaldrich.comnih.govnih.gov This methodology enables the calculation of volumetric bone mineral density (vBMD), distinguishing between cortical and trabecular bone compartments, which is a significant advantage over two-dimensional densitometry techniques like DXA. rssing.comnih.goviiab.me Beyond bone mineral density, pQCT can also quantify bone geometrical parameters, including marrow and cortical cross-sectional area (CSA), cortical thickness (CoTh), periosteal and endosteal circumferences, and biomechanical parameters such as cross-sectional moment of inertia (CSMI), which indicates bone strength in bending, and polar moment of inertia, reflecting bone strength in torsion. nih.gov Additionally, pQCT allows for the assessment of muscle and fat tissue areas, providing insights into the functional "muscle-bone unit" and its role in bone strength adaptation. sigmaaldrich.comnih.gov
In studies involving this compound, pQCT has been instrumental in evaluating its efficacy in preventing bone loss. Comparative studies in ovariectomized rats demonstrated that this compound, along with levormeloxifene and NNC 45-0320, effectively prevented bone loss, as assessed by pQCT. wikidoc.orgnucleos.com These findings highlight the utility of pQCT in quantitatively evaluating the skeletal effects of SERMs like this compound.
Histomorphometry
Research findings indicate that this compound prevents bone loss in ovariectomized rats, as evidenced by histomorphometry. wikidoc.orgnucleos.com Furthermore, this compound, similar to levormeloxifene, has been shown to inhibit the ovariectomy-induced acceleration of cartilage and bone turnover. teknokrat.ac.id These compounds significantly suppressed cartilage damage in female Sprague-Dawley rats, demonstrating their protective effects on both bone and cartilage tissues in models of estrogen deficiency. teknokrat.ac.id The application of histomorphometry provided critical insights into the cellular and structural changes underlying these protective effects.
Computational Approaches and Structure-Activity Relationship (SAR) Studies for Chromene-Based SERMs Including this compound
Computational approaches play a significant role in modern drug discovery, particularly in the identification of nuclear receptor target genes and the understanding of ligand-receptor interactions. rssing.com Techniques such as new computer algorithms (e.g., NUBIscan) and high-throughput genome-wide chromatin immunoprecipitation methods, combined with computational analysis, are employed to predict nuclear receptor target sequences and discover estrogen receptor (ER) target genes and promoter sequences. rssing.com These in silico methods complement experimental approaches by offering unbiased insights into target tissue and expression levels. rssing.com
This compound, a cis-3,4-diaryl-hydroxy-chromane, has been extensively profiled in SAR studies. It exhibits high in vitro binding affinity for the estrogen receptor, with an IC50 in the range of 7-10 nM, and demonstrates very low in vitro uterotrophic activity, showing a maximum stimulation of 5-17% relative to moxestrol. nih.gov The compound is characterized as a tissue-selective estrogen partial-agonist based on thorough in vivo profiling. nih.gov The synthesis and pharmacological evaluation of these chromane (B1220400) derivatives have contributed to understanding the structural requirements for ER alpha subtype selectivity, with X-ray studies revealing that a C-4 trans methyl substitution to the cis-2,3-diphenyl-chromane platform is a key factor in ER alpha selectivity.
Future Directions and Unexplored Research Avenues for Nnc45 0781
Elucidation of NNC45-0781's Full Agonist/Antagonist Spectrum Across Diverse Tissues
This compound is recognized as a tissue-selective estrogen partial-agonist, demonstrating beneficial effects in bone, such as antiresorptive activity and inhibition of ovariectomy-induced acceleration of cartilage and bone turnover. Studies in ovariectomized (OVX) rat models have shown its ability to prevent bone loss and lower serum cholesterol levels, similar to other selective estrogen receptor modulators (SERMs).
However, the complete agonist/antagonist spectrum of this compound across a broader range of tissues requires further comprehensive elucidation. In the brain, this compound has been observed to exhibit unique transcriptional activity on estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), 5-HT1A, and serotonin (B10506) reuptake transporter (SERT) mRNA levels in regions like the midbrain, amygdala, and hypothalamus of OVX rats, without precisely mimicking the actions of 17β-estradiol. This highlights its complex and tissue-specific modulation of estrogen signaling.
Investigation of Potential Novel Biological Targets Beyond Estrogen Receptors for this compound
A significant and unexpected finding for this compound is its identification as a potent and selective activator of the GABAA receptor. This activity extends its potential therapeutic utility beyond estrogen receptor modulation. Research has demonstrated that this compound can inhibit the growth of cells resistant to anti-cancer drugs, such as temozolomide, both in vitro and in vivo, by activating the GABAA receptor, which subsequently leads to cell death through inhibition of protein synthesis.
This discovery opens up a critical unexplored avenue for this compound research. Future investigations should focus on:
Detailed GABAA Receptor Interaction: Elucidating the specific GABAA receptor subunits (e.g., α, β, γ, δ, ρ) with which this compound interacts, and characterizing its precise binding site and allosteric modulation mechanisms. GABAA receptors exhibit significant heterogeneity in subunit composition, leading to diverse functional properties and tissue distribution. Understanding this compound's subunit selectivity could inform its application in specific neurological or oncological contexts.
Therapeutic Implications in Cancer: Expanding on the initial findings of anti-cancer activity, further research is needed to explore its efficacy against a wider range of cancer types, particularly those with known GABAA receptor involvement or drug resistance mechanisms.
Other Potential Targets: Given that chromene derivatives, as a class, are known for diverse biological activities including effects on enzymes, receptors, and ion channels, and may be relevant to neurological, cardiovascular, or inflammatory conditions, systematic target deconvolution studies (e.g., proteomic profiling, high-throughput screening) could uncover additional, as-yet-unknown, biological targets for this compound.
Development and Application of Advanced Preclinical Models for Disease State Mimicry
Current preclinical research on this compound has primarily utilized ovariectomized (OVX) rat models to study its effects on bone metabolism and brain function. While these models are valuable, advancing the understanding of this compound's therapeutic potential necessitates the adoption of more sophisticated and physiologically relevant preclinical models.
Future research should integrate:
Humanized Mouse Models: For a more accurate assessment of its effects on human estrogen receptors and GABAA receptors, as well as potential human-specific metabolic pathways.
Patient-Derived Xenografts (PDX) and Organoid Models: Particularly for its anti-cancer activity, PDX and organoid models derived from human tumors (e.g., temozolomide-resistant cancers) can provide a more predictive platform for evaluating efficacy and identifying potential biomarkers of response.
Complex In Vitro Systems: Utilizing 3D cell culture, microfluidic platforms, and induced pluripotent stem cell (iPSC)-derived models (e.g., brain organoids, bone-on-a-chip systems) to mimic tissue-specific environments and disease pathologies more closely, allowing for detailed mechanistic studies of this compound's dual ER and GABAA activities.
Disease-Specific Animal Models: For neurological applications related to GABAA receptor modulation, advanced epilepsy models (e.g., kainic acid model, kindling models) or models of anxiety and pain could be employed to evaluate its therapeutic potential in these areas.
Translational Research Implications for this compound Analogues
This compound was developed by Novo Nordisk, and its derivatives have been explored, with this compound itself selected for further development due to its favorable ERα affinity and antiresorptive activity. The synthesis and structure-activity relationships (SAR) of chromanes as ERα-selective ligands have been described, with analogues demonstrating potent in vivo antagonism of estradiol (B170435) in the immature rat uterine weight assay, inhibition of OVX-induced bone resorption, and reduction of serum cholesterol levels.
Translational research on this compound analogues holds significant promise for developing optimized therapeutic agents. Future directions include:
Enhanced Tissue Selectivity: Designing analogues with improved tissue selectivity, aiming to maximize beneficial effects (e.g., bone preservation) while minimizing undesirable effects in other tissues (e.g., potential uterine or breast effects, if any, for its SERM activity).
Optimized Dual Activity: Developing analogues that selectively enhance either the ER-mediated or GABAA-mediated activities, or compounds that effectively combine both, depending on the targeted disease. For instance, analogues with stronger GABAA receptor activation might be pursued for specific oncology indications.
Improved Pharmacokinetic and Pharmacodynamic Profiles: Modifying the chemical structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability, longer half-life, or reduced drug-drug interactions.
Multi-Targeted Therapies: Exploring analogues that can simultaneously modulate multiple relevant targets (e.g., specific ER subtypes and GABAA receptor subunits) to achieve synergistic therapeutic effects in complex diseases.
Exploration of Stereochemical Influence on this compound's Pharmacological Actions
Despite the recognition of its crucial stereochemistry, a detailed comparative analysis of the pharmacological actions of other possible stereoisomers of this compound (e.g., (3R,4S), (3S,4S), (3R,4R), or the racemic mixture if it was previously studied) is an important unexplored avenue. Such studies would:
Confirm Stereospecificity: Rigorously demonstrate the extent to which the (3S,4R) enantiomer is superior in its desired activities (ER modulation, GABAA activation) compared to other stereoisomers.
Identify Off-Target Effects: Determine if other stereoisomers possess different or undesirable off-target activities that could contribute to adverse effects.
Optimize Drug Development: Provide critical insights for future drug design efforts, ensuring that only the most pharmacologically active and selective stereoisomer is pursued, potentially leading to a safer and more effective therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for NNC45-0781, and how can their efficiency be systematically optimized?
- Methodological Answer : Begin by reviewing existing synthetic protocols from peer-reviewed literature, focusing on reaction conditions (e.g., catalysts, solvents, temperature). Use Design of Experiments (DOE) to identify critical parameters (e.g., yield, purity) and optimize via response surface methodology. Validate efficiency improvements using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to confirm structural integrity . For novel pathways, ensure reproducibility by documenting step-by-step procedures, including purification methods and spectroscopic data for intermediates .
Q. How can researchers validate the purity and structural integrity of this compound using current analytical techniques?
- Methodological Answer : Combine chromatographic (e.g., HPLC, Gas Chromatography) and spectroscopic (e.g., NMR, Mass Spectrometry) methods to assess purity (>95% recommended for pharmacological studies). For structural confirmation, compare experimental NMR data with computational predictions (e.g., DFT calculations) or published spectra of analogous compounds. Include melting point analysis and elemental composition verification via CHNS/O testing .
Q. What standardized assays are recommended for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Use in vitro cell-based assays (e.g., viability assays, receptor binding studies) with appropriate controls (e.g., negative/positive controls, solvent-only groups). Standardize protocols by adhering to NIH preclinical guidelines for dose-response curves and IC50/EC50 calculations. Validate findings using orthogonal assays (e.g., enzymatic activity vs. cellular uptake) to minimize false positives .
Advanced Research Questions
Q. What methodological considerations are critical when investigating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ multi-omics approaches (e.g., transcriptomics, proteomics) to identify molecular targets. Use CRISPR/Cas9 knockouts or RNA interference to validate target specificity. For in vivo studies, ensure pharmacokinetic/pharmacodynamic (PK/PD) profiling aligns with ethical guidelines, including dose optimization to minimize off-target effects . Incorporate systems biology modeling to predict interactions with metabolic pathways .
Q. How should researchers address contradictory findings in the literature regarding this compound’s efficacy across experimental models?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., model organisms, dosing regimens). Replicate key studies under standardized conditions, controlling for confounding variables (e.g., cell line authenticity, batch-to-batch compound variability). Apply statistical re-analysis (e.g., Bayesian frameworks) to assess reproducibility . Publish negative results to mitigate publication bias .
Q. What strategies ensure robust experimental design for comparative studies of this compound analogs?
- Methodological Answer : Use a tiered approach:
- Tier 1 : Computational docking to prioritize analogs with favorable binding affinities.
- Tier 2 : In vitro screening against primary and counter-screening targets to assess selectivity.
- Tier 3 : In vivo efficacy and toxicity profiling in disease-relevant models.
Document all synthetic routes, analytical data, and statistical power calculations to support cross-study comparisons .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance and reproducibility in collaborative studies involving this compound?
- Methodological Answer : Define roles and responsibilities in collaboration agreements to maintain academic freedom. Share raw data and protocols via open-access repositories (e.g., Zenodo, Figshare). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. For animal studies, follow ARRIVE guidelines for reporting and obtain ethics committee approvals .
Q. What frameworks are recommended for evaluating the clinical translatability of this compound findings?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during preclinical phases. Use translational biomarkers (e.g., PD markers, imaging correlates) to bridge in vitro and in vivo results. Engage clinicians early to align experimental endpoints with clinical trial design requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
